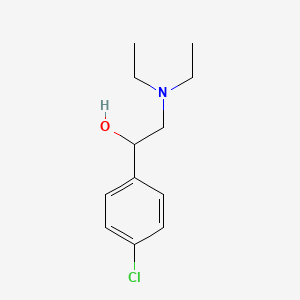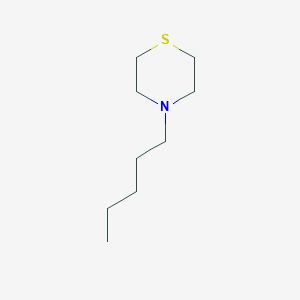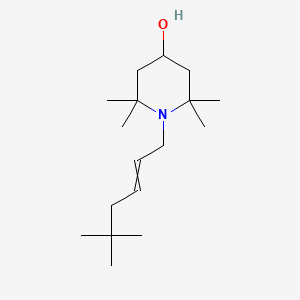
1-(5,5-Dimethylhex-2-en-1-yl)-2,2,6,6-tetramethylpiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,5-Dimethylhex-2-en-1-yl)-2,2,6,6-tetramethylpiperidin-4-ol is a chemical compound known for its unique structure and properties. This compound features a piperidine ring substituted with a hydroxyl group and a dimethylhexenyl group, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,5-Dimethylhex-2-en-1-yl)-2,2,6,6-tetramethylpiperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions and improve efficiency.
Catalysts and Reagents: Specific catalysts and reagents are employed to facilitate the reactions and enhance the yield.
Purification and Quality Control: Advanced purification techniques and quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(5,5-Dimethylhex-2-en-1-yl)-2,2,6,6-tetramethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the double bonds or other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) are employed to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated compounds.
Aplicaciones Científicas De Investigación
1-(5,5-Dimethylhex-2-en-1-yl)-2,2,6,6-tetramethylpiperidin-4-ol has various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-(5,5-Dimethylhex-2-en-1-yl)-2,2,6,6-tetramethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(5,5-Dimethylhex-2-en-1-yl)-2,2,6,6-tetramethylpiperidine: Similar structure but lacks the hydroxyl group.
2,2,6,6-Tetramethylpiperidin-4-ol: Similar structure but lacks the dimethylhexenyl group.
1-(5,5-Dimethylhex-2-en-1-yl)-2,2,6,6-tetramethylpiperidin-4-one: Similar structure but contains a ketone group instead of a hydroxyl group.
Uniqueness
1-(5,5-Dimethylhex-2-en-1-yl)-2,2,6,6-tetramethylpiperidin-4-ol is unique due to the presence of both the hydroxyl group and the dimethylhexenyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
71878-38-1 |
|---|---|
Fórmula molecular |
C17H33NO |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
1-(5,5-dimethylhex-2-enyl)-2,2,6,6-tetramethylpiperidin-4-ol |
InChI |
InChI=1S/C17H33NO/c1-15(2,3)10-8-9-11-18-16(4,5)12-14(19)13-17(18,6)7/h8-9,14,19H,10-13H2,1-7H3 |
Clave InChI |
QGMHWTYLWNSJKO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1CC=CCC(C)(C)C)(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


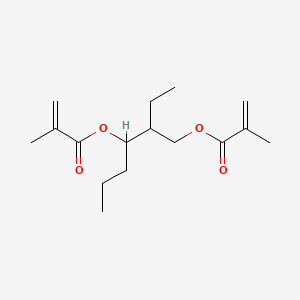
![Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-, monohydrochloride](/img/structure/B14461546.png)

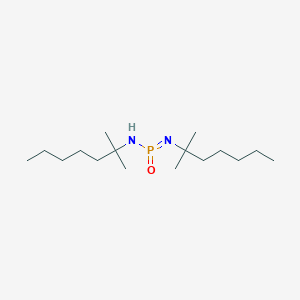

![Benzamide, N-[5-[[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)methylene]amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B14461560.png)
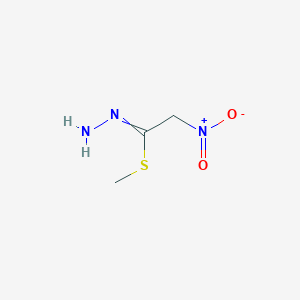
![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)


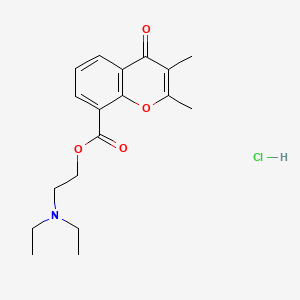
![3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid](/img/structure/B14461611.png)
